2-Chloro-3-(4-chlorophenyl)-1-propene
Description
Significance of Halogenated Organic Compounds in Contemporary Synthetic Chemistry
Halogenated organic compounds are foundational to modern organic chemistry, serving as versatile building blocks and crucial intermediates in a myriad of synthetic applications. uni-muenchen.deorgsyn.org The incorporation of halogen atoms like chlorine, bromine, or fluorine into an organic molecule dramatically alters its physical and chemical properties, including reactivity, lipophilicity, and biological activity. researchgate.netresearchgate.net This makes them indispensable in fields ranging from pharmaceuticals and agrochemicals to materials science. researchgate.netnih.gov
In medicinal chemistry, halogenation is a key strategy for enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates. researchgate.netnih.gov More than 250 FDA-approved drugs contain chlorine, highlighting the element's importance in treating a wide array of diseases. nih.gov The carbon-halogen bond also serves as a versatile functional handle for complex molecular construction, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds through powerful methods like transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org This capability is fundamental to building the complex molecular architectures required for novel drugs, polymers, and specialty materials. uni-muenchen.deorgsyn.org
Rationale for Dedicated Academic Inquiry into 2-Chloro-3-(4-chlorophenyl)-1-propene
Dedicated academic inquiry into a specific molecule like this compound is driven by its potential as a versatile synthetic intermediate. Its structure is bifunctional, featuring two distinct and reactive carbon-chlorine bonds: an allylic chloride and an aryl chloride. This dual reactivity offers chemists the opportunity to perform selective, stepwise modifications, making it a valuable precursor for synthesizing more complex target molecules.
The presence of the 4-chlorophenyl group is significant, as this moiety is found in numerous biologically active compounds and materials. Research into related structures, such as chalcones and propionic acids containing the 4-chlorophenyl group, points to applications in medicinal chemistry and materials science. researchgate.netresearchgate.net Therefore, developing a comprehensive understanding of the synthesis and reactivity of this compound is a logical step toward creating novel compounds with potentially valuable properties. Its role as a building block for larger, more functionalized molecules provides a strong rationale for its study.
Unique Structural Features and Inherent Reactivity Potential of this compound
The chemical behavior of this compound is dictated by its unique combination of functional groups.
Structural Features:
Allylic Chloride: The chlorine atom is attached to a carbon adjacent to a carbon-carbon double bond (C=C). This allylic system is known to stabilize intermediates like carbocations and radicals through resonance, making the allylic position particularly reactive. youtube.com
Aryl Chloride: A chlorine atom is directly bonded to the sp²-hybridized carbon of a benzene (B151609) ring. This bond is generally less reactive towards traditional nucleophilic substitution than an alkyl halide due to the increased bond strength and steric hindrance.
Vinyl Group: The C=CH₂ moiety provides a site for addition reactions.
4-Chlorophenyl Group: This aromatic ring can participate in electrophilic aromatic substitution reactions, and the aryl chloride can undergo transition-metal-catalyzed cross-coupling reactions. researchgate.netyoutube.com
Inherent Reactivity Potential: The compound's bifunctionality allows for a range of selective chemical transformations.
Nucleophilic Allylic Substitution: The allylic chloride is highly susceptible to nucleophilic substitution reactions (both S_N2 and S_N2' mechanisms). beilstein-journals.orgyoutube.com It is significantly more reactive than the aryl chloride, allowing for selective functionalization at the allylic position with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). Allyl halides are known to be excellent substrates for S_N2 reactions. youtube.com
Palladium-Catalyzed Cross-Coupling: The less reactive aryl chloride can be activated using a palladium catalyst to participate in cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the aromatic ring, a cornerstone of modern synthetic chemistry. youtube.com
Addition Reactions: The double bond can undergo various addition reactions, such as halogenation, hydrogenation, or epoxidation, to introduce further functionality.
This differential reactivity allows for a sequential chemical strategy, where the allylic position is first modified, followed by a cross-coupling reaction at the aryl position, enabling the synthesis of complex, multifunctional molecules from a single starting material.
Interactive Data Table: Potential Reactions of this compound
Click to view potential reaction types
| Reaction Type | Reactive Site | Typical Reagents | Potential Product Type |
|---|---|---|---|
| Nucleophilic Substitution (S_N2/S_N2') | Allylic Chloride | R-OH, R-NH₂, R-SH, Grignard reagents | Allylic ethers, amines, sulfides, substituted propenes |
| Suzuki Coupling | Aryl Chloride | Ar-B(OH)₂, Pd catalyst, Base | Biphenyl (B1667301) derivatives |
| Heck Coupling | Aryl Chloride | Alkene, Pd catalyst, Base | Styrenyl derivatives |
| Electrophilic Addition | Alkene (C=C) | H₂, Br₂, HBr | Substituted propanes |
Overview of Established and Emerging Research Trajectories for this compound and Closely Related Chemical Entities
While dedicated research on this compound is not extensively documented, its structural motifs are present in compounds explored in various research fields. The research trajectories for this compound can be inferred from studies on these closely related chemical entities.
Established Research Areas for Related Compounds:
Pharmaceutical and Agrochemical Synthesis: The 4-chlorophenyl group is a common feature in many pharmaceuticals and pesticides. nih.gov Related structures, like 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, have been synthesized as chalcone (B49325) analogues for biological screening. researchgate.net Similarly, 2-chloro-3-(4-chlorophenyl)propionic acid has been prepared as a potential synthetic intermediate. researchgate.net This suggests a primary research trajectory for this compound is its use as a scaffold to build novel candidates for drug discovery and agrochemical development.
Polymer Science: Allylic compounds are valuable monomers in polymerization reactions. Related compounds like 3-chloro-2-(chloromethyl)-1-propene are used in the synthesis of specialized polymers. orgsyn.org The title compound could potentially be used to create polymers with tailored properties, such as thermal stability or flame retardancy, conferred by the chlorinated aromatic ring.
Emerging Research Trajectories:
Materials Science and Organic Electronics: Palladium-catalyzed cross-coupling reactions, for which the title compound is a prime candidate, are heavily used to synthesize conjugated organic materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-chlorophenyl moiety can be elaborated into larger π-conjugated systems, making this an emerging area of interest.
Combinatorial Chemistry and Library Synthesis: Due to its dual reactivity, this compound is an ideal substrate for creating libraries of diverse compounds. By systematically reacting the allylic and aryl chlorides with different partners, researchers can rapidly generate a large number of distinct molecules for high-throughput screening in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBFROBBQCJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641114 | |
| Record name | 1-Chloro-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-09-1 | |
| Record name | 1-Chloro-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 3 4 Chlorophenyl 1 Propene and Its Precursors
Strategies Involving Chlorinated Aromatic Compounds for 2-Chloro-3-(4-chlorophenyl)-1-propene Synthesis
The synthesis of this compound frequently utilizes chlorinated aromatic compounds as key starting materials. These methods leverage the reactivity of the aromatic ring and its substituents to build the target molecule's carbon skeleton.
Synthetic Routes Utilizing 4-Chlorobenzaldehyde and Propene Derivatives
A primary strategy involves the reaction of 4-chlorobenzaldehyde with various propene derivatives. These condensation reactions, such as the Claisen-Schmidt condensation, form the carbon-carbon bond essential for the propenyl side chain. researchgate.net For instance, the reaction of p-chlorobenzaldehyde with ketones like pinacolone in the presence of a base and a phase transfer catalyst represents a viable, solvent-free approach to create similar structures. google.com Another related synthesis involves reacting 4-chlorobenzaldehyde with 2-nitroethanol in the presence of a chiral catalyst to produce a key intermediate, demonstrating the versatility of this aldehyde in forming complex structures. google.com
Lewis acid catalysis plays a crucial role in activating the carbonyl group of 4-chlorobenzaldehyde, enhancing its electrophilicity and facilitating reactions with weakly nucleophilic propene derivatives. rsc.org Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are effective in promoting ene-type additions between aldehydes and alkenes. rsc.orgrsc.org The choice of Lewis acid can significantly influence the reaction's stereoselectivity. rsc.org For example, in reactions analogous to the synthesis of the target compound, anhydrous AlCl₃ has been identified as a highly effective catalyst for promoting the addition of halogenated aldehydes to alkenes. rsc.org Chloroaluminate ionic liquids, which act as both a Lewis acid catalyst and a solvent, offer an efficient and environmentally friendly medium for related reactions, such as Prins cyclizations, achieving high yields and diastereoselectivity at room temperature. organic-chemistry.org
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. This involves the systematic adjustment of variables such as temperature, solvent, reactant concentrations, and catalyst loading. beilstein-journals.org For instance, in base-catalyzed condensation reactions involving p-chlorobenzaldehyde, adjusting the molar ratio of the reactants and the reaction temperature can lead to yields greater than 95%. google.com Modern approaches utilize machine learning and Bayesian optimization to accelerate the discovery of optimal reaction conditions by efficiently exploring the parameter space. beilstein-journals.orgresearchgate.net These methods can fine-tune both continuous variables, like temperature, and categorical variables, such as the specific type of catalyst or solvent used. beilstein-journals.org The goal is to achieve high conversion rates and selectivity while maintaining process safety and economic viability.
The following table illustrates a hypothetical optimization of a reaction based on common parameters.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
| 1 | AlCl₃ | 10 | 25 | Dichloromethane | 65 |
| 2 | TiCl₄ | 10 | 25 | Dichloromethane | 72 |
| 3 | AlCl₃ | 5 | 40 | Dichloromethane | 75 |
| 4 | TiCl₄ | 5 | 40 | Toluene | 85 |
| 5 | AlCl₃ | 2.5 | 60 | Toluene | 81 |
Alternative Approaches Employing Chlorinated Aromatic Nucleophiles or Electrophiles
Alternative synthetic routes can involve using the chlorinated aromatic moiety as either a nucleophile or an electrophile. In a nucleophilic approach, a 4-chlorophenyl organometallic reagent, such as a Grignard or organolithium compound, could be reacted with an appropriate three-carbon electrophile containing the 2-chloro-1-propene structure.
Conversely, using the chlorinated aromatic as an electrophile, a Friedel-Crafts type reaction could be employed. This would involve reacting a chlorinated benzene (B151609) derivative with a suitable propene-containing acyl or alkyl halide in the presence of a Lewis acid catalyst. The regioselectivity of such electrophilic aromatic substitution reactions is a key consideration in this approach.
Boronate Ester Functionalization Approaches in this compound Synthesis
Functionalization using boronate esters, particularly through palladium-catalyzed cross-coupling reactions, represents a powerful and versatile method for forming the aryl-alkenyl bond in the target molecule.
Palladium-Catalyzed Cross-Coupling Reactions with 4-Chlorophenylboronic Acid Derivatives
The Suzuki-Miyaura cross-coupling reaction is a prominent method for this synthetic strategy. mdpi.com This reaction involves coupling a 4-chlorophenylboronic acid or one of its esters with a suitable vinyl halide, specifically a derivative of 2,3-dichloropropene or a related electrophile, in the presence of a palladium catalyst and a base. mdpi.com The mechanism involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. mdpi.com
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, are of great interest due to their high activity, stability, and recyclability. mdpi.com
Below is a table showing representative conditions for a Suzuki-Miyaura cross-coupling reaction.
| Component | Example | Role |
| Aryl Boronic Acid | 4-Chlorophenylboronic acid | Source of the 4-chlorophenyl group |
| Coupling Partner | 2,3-Dichloropropene | Source of the 2-chloro-1-propene backbone |
| Catalyst | Pd(PPh₃)₄ or Pd-Nanoparticles | Catalyzes the C-C bond formation mdpi.com |
| Base | K₂CO₃ or Na₂CO₃ | Activates the boronic acid for transmetalation mdpi.com |
| Solvent | Toluene/Water or Dioxane/Water | Provides the reaction medium |
Ligand Effects and Solvent Optimization in Boronate Ester Couplings
The synthesis of vinyl chlorides, including precursors to this compound, often employs palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency and selectivity of these reactions are profoundly influenced by the choice of ligands and solvents. Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the crucial oxidative addition step, particularly with less reactive aryl chlorides. libretexts.org Ligands developed by research groups like Buchwald's, based on dialkylbiaryl phosphine frameworks, have demonstrated high catalytic activity for challenging substrates. libretexts.org The choice of ligand can even determine the stereochemical outcome of the reaction; for instance, in the coupling of (Z)-β-enamido triflates, Pd(PPh₃)₄ leads to retention of the double bond configuration, whereas other catalysts can cause a loss of stereoselectivity. beilstein-journals.orgresearchgate.net
Solvent selection is equally critical, as it can influence catalyst activity and selectivity. nih.gov While Suzuki reactions were traditionally run in biphasic organic/aqueous environments, a broader range of solvents is now utilized. harvard.edu Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) have been shown to induce a selectivity switch in the coupling of chloroaryl triflates, a phenomenon attributed to their ability to stabilize anionic transition states during oxidative addition. nih.gov However, selectivity does not always correlate directly with the solvent's dielectric constant, indicating a more complex role for the solvent in the reaction mechanism. nih.gov Optimization studies have shown that combinations like Pd(OAc)₂ with the SPhos ligand in isopropanol can be effective for coupling vinyl chlorides while minimizing side reactions like protodeboronation. nih.gov
Table 1: Influence of Ligands and Solvents on Suzuki-Miyaura Coupling
| Parameter | Factor | Effect on Reaction | Citation(s) |
|---|---|---|---|
| Ligand | Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands) | Facilitates oxidative addition, enabling the use of less reactive aryl chlorides. | libretexts.org |
| PPh₃ (in Pd(PPh₃)₄) | Can promote retention of stereochemistry in certain vinyl triflate couplings. | beilstein-journals.orgresearchgate.net | |
| SPhos | Effective in minimizing protodeboronation side reactions with heteroaryl boronic acids. | nih.gov | |
| Solvent | Polar Aprotic (e.g., DMF, MeCN) | Can switch chemoselectivity by stabilizing anionic transition states. | nih.gov |
| Isopropanol | Used effectively with specific catalyst/ligand systems (Pd(OAc)₂/SPhos) for vinyl chloride coupling. | nih.gov |
Direct Halogenation Methodologies for the Introduction of Chlorine into Related Organic Systems
The introduction of chlorine into organic molecules is a fundamental transformation in synthetic chemistry, providing versatile intermediates for further functionalization. jalsnet.com Halogenated organic compounds are significant as materials, reagents, and synthons in various industries. uni-lj.si Methodologies for direct chlorination can be broadly categorized based on the nature of the substrate, typically involving electrophilic substitution for aromatic systems or radical or polar addition/substitution for unsaturated systems. jalsnet.comlibretexts.org
Achieving regioselectivity is a primary challenge when a molecule contains multiple reactive sites, such as the alkene and aromatic moieties present in precursors to this compound.
Aromatic Chlorination : The chlorination of aromatic rings like benzene or its derivatives is a classic electrophilic substitution reaction. docbrown.info It typically requires a catalyst, often a Lewis acid such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which acts as a "halogen carrier" to polarize the Cl-Cl bond and generate a potent electrophile. docbrown.info
Allylic Chlorination : In contrast, chlorination at the allylic position (the carbon atom adjacent to a double bond) proceeds via a free-radical mechanism. This is favored under conditions of low chlorine concentration and high temperatures or UV light initiation. libretexts.org Reagents like N-chlorosuccinimide (NCS) are commonly used for allylic halogenation as they provide a low, steady concentration of the halogen. A scalable protocol for the regioselective allylic chlorination of electron-rich alkenes utilizes activated dimethyl sulfoxide (DMSO) with chlorotrimethylsilane (TMSCl), offering a cleaner alternative to some traditional methods. organic-chemistry.orgresearchgate.net
By carefully selecting the reagents and reaction conditions, one can selectively target either the aromatic ring or the allylic position of a precursor molecule.
A wide array of chlorinating agents is available to synthetic chemists, each with distinct properties and applications. The choice of agent depends on the substrate, desired selectivity, and reaction scale.
Molecular chlorine (Cl₂) is a highly reactive and versatile agent but can be hazardous to handle. acs.org For aromatic compounds, its use typically requires a Lewis acid catalyst. docbrown.info Sulfuryl chloride (SO₂Cl₂) can also serve as a source of chlorine, particularly for free-radical chlorination. google.com
N-Chlorosuccinimide (NCS) is a solid, easy-to-handle reagent often employed for radical allylic chlorination and electrophilic chlorination of activated aromatic rings. Other systems for generating chlorine in situ have been developed to avoid handling molecular chlorine directly. These include oxidative chlorination methods that use hydrochloric acid (HCl) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium chlorate (NaClO₃). jalsnet.com An electrochemical approach using Cl₃CCN as a chloride source allows for the in situ generation and consumption of chlorine on demand. acs.org
Table 2: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Formula | Typical Application(s) | Conditions | Citation(s) |
|---|---|---|---|---|
| Molecular Chlorine | Cl₂ | Aromatic & Allylic Chlorination | Lewis acid (aromatic); High temp/UV (allylic) | docbrown.infoacs.org |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Allylic & Aromatic Chlorination | Radical initiator (AIBN); Acid catalyst | jalsnet.comdntb.gov.ua |
| Sulfuryl Chloride | SO₂Cl₂ | Alkane & Alkene Chlorination | Free-radical initiator | google.com |
| HCl / Oxidant (e.g., H₂O₂) | HCl / H₂O₂ | Aromatic Chlorination | Aqueous media, mild conditions | jalsnet.com |
Stereoselective and Enantioselective Synthesis of this compound Analogs
While this compound is not chiral, its structural analogs, particularly substituted allenes, can exhibit axial chirality. The synthesis of such chiral molecules in an enantioselective manner is a significant goal in modern organic synthesis. nih.gov Allenes are valuable synthetic intermediates, and methods to control their stereochemistry are of key importance. doi.org
One prominent strategy involves the use of chiral catalysts. For instance, chiral phosphoric acids (CPAs) have been successfully used to catalyze the synthesis of axially chiral allenes with high yields and enantioselectivity. nih.govacs.org These reactions often proceed through the asymmetric conjugate addition of nucleophiles to alkynyl imine methides generated in situ from propargylic alcohols. acs.org
Another approach is the transition metal-catalyzed transposition of a double bond in propargylic systems. doi.org The direct Sₙ2′ addition of a hydride to a propargylic alcohol can generate allenes with a high degree of chirality transfer. nih.gov For example, the Schwartz reagent, Cp₂Zr(H)Cl, reacts with alkoxides of propargylic alcohols to produce allenes in good yield and high optical purity. nih.gov Similarly, rhodium-catalyzed cyclopropanation using chiral dirhodium complexes is a powerful method for creating enantiomerically enriched cyclopropanes, which can be precursors to other chiral structures. organic-chemistry.org These methodologies provide a toolkit for accessing specific stereoisomers of analogs related to this compound.
Mechanistic Studies of Chemical Reactivity of 2 Chloro 3 4 Chlorophenyl 1 Propene
Electrophilic Reactions of the Chlorinated Aromatic Ring within 2-Chloro-3-(4-chlorophenyl)-1-propene
The benzene (B151609) ring of this compound is substituted with a chlorine atom at the para-position (C4) and a 2-chloro-2-propen-1-yl group at C1. The interplay of the electronic effects of these two substituents governs the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The general mechanism proceeds through a two-step pathway. uci.edu First, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substitution product. libretexts.org
For the substitution to occur, a potent electrophile is typically required, often generated in situ with the help of a catalyst. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, in chlorination, a Lewis acid like FeCl₃ is used to polarize the Cl-Cl bond, creating a stronger electrophile. masterorganicchemistry.com
The position of electrophilic attack on the substituted benzene ring is directed by the existing substituents. These groups can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions. uci.edu
Chloro Group (at C4): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the nucleophilicity of the aromatic ring. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance (+R), which helps stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. uci.edu
2-Chloro-2-propen-1-yl Group (at C1): This group is classified as a substituted alkyl group. Alkyl groups are generally activating and ortho, para-directors due to their electron-donating inductive effect (+I). youtube.com
In this compound, the two substituents have competing and reinforcing effects. The chlorine at C4 directs incoming electrophiles to positions C2 and C6 (ortho positions). The alkyl group at C1 also directs to C2 and C6 (ortho positions), while its para position (C4) is blocked by the chlorine atom. Therefore, both groups direct the electrophile to the same positions: C2 and C6.
| Reaction | Reagents | Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(2-chloro-2-propen-1-yl)-4-chloro-2-nitrobenzene | Both the chloro and alkyl groups direct the incoming NO₂⁺ electrophile to the C2/C6 positions. youtube.com |
| Bromination | Br₂, FeBr₃ | 1-bromo-2-(2-chloro-2-propen-1-yl)-5-chlorobenzene | The Br⁺ electrophile will substitute at the positions ortho to the directing groups (C2/C6). uci.edu |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-chloro-3-(2-chloro-2-propen-1-yl)phenyl)ethan-1-one | The acylium ion (RCO⁺) will add to the C2/C6 positions, with potential for steric hindrance to influence the product ratio. masterorganicchemistry.com |
The substitution pattern is a direct consequence of the electronic properties of the substituents, which influence the stability of the cationic arenium ion intermediate. libretexts.org
The stability of the intermediate is greatest when the positive charge can be delocalized effectively. For an attack at the C2 position (ortho to the alkyl group and meta to the chloro group), the resonance structures place the positive charge on C1, C3, and C5. The structure with the charge on C1 is particularly stabilized by the electron-donating alkyl group. The resonance effect of the chlorine atom does not stabilize this intermediate, but it also does not destabilize it as much as it would in a meta attack relative to its own position.
Conversely, an attack at C3 (meta to the alkyl group and ortho to the chloro group) would result in an intermediate where the positive charge is placed on C2, C4, and C6. The resonance structure with the charge on C4 can be stabilized by the lone pairs of the chlorine atom, favoring this position over one that is not stabilized by resonance. However, the directing power of the activating alkyl group is generally stronger than that of the deactivating halogen, making substitution at C2/C6 the more probable outcome.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|---|
| -Cl | C4 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |
| -CH₂-C(Cl)=CH₂ | C1 | +I (Donating) | None | Activating | ortho, para |
Nucleophilic Additions to the Propene Moiety of this compound
The propene moiety of the molecule contains two key features for nucleophilic attack: a carbon-carbon double bond and two chlorine atoms, one vinylic (attached to the C=C bond) and one allylic (on the carbon adjacent to the double bond, though in this specific molecule the chlorine is vinylic). The chlorine atom on the double bond polarizes it, making the carbon atoms susceptible to attack by nucleophiles.
Nucleophilic attack on the electron-deficient double bond is a plausible reaction pathway. The reaction can proceed via a nucleophilic addition or an addition-elimination mechanism. In an addition-elimination pathway, the nucleophile adds to the double bond, forming a carbanionic intermediate. Subsequently, the vinylic chlorine atom is eliminated, resulting in a net substitution product.
The stereochemistry of such an addition depends on the reaction conditions and the nature of the nucleophile. saskoer.ca The attack of a nucleophile on the planar sp²-hybridized carbons of the alkene can occur from either face. saskoer.ca If no other stereocenters are present, this can lead to the formation of a racemic mixture of enantiomers. If a stereocenter already exists in the molecule or the nucleophile, a mixture of diastereomers may be formed, often in unequal amounts due to steric or electronic preferences. saskoer.ca
Substitution of the vinylic chloride can also occur. These reactions are typically more difficult than substitutions at sp³-hybridized carbons and often require harsh conditions. byjus.com However, the allylic nature of the system can facilitate reactivity.
A variety of functional groups can be introduced into the molecule through nucleophilic reactions at the propene unit. The specific product depends on the nucleophile used and the reaction conditions. For example, treatment with a strong base like sodium hydroxide (B78521) could potentially lead to elimination or substitution reactions. byjus.com
The reaction with alkoxides could yield vinyl ethers, while reaction with amines could produce enamines or allylic amines, depending on the site of attack and subsequent rearrangements. These transformations are valuable for synthesizing more complex molecules.
| Nucleophile (Reagent) | Potential Product Type | Reaction Pathway |
|---|---|---|
| Hydroxide (e.g., aq. KOH) | Allyl alcohol or Enol/Ketone | Nucleophilic substitution or addition-elimination followed by tautomerization. byjus.com |
| Alkoxide (e.g., NaOR) | Vinyl Ether or Allyl Ether | Williamson-type synthesis or nucleophilic addition-elimination. learncbse.in |
| Cyanide (e.g., NaCN) | Unsaturated Nitrile | Nucleophilic substitution of the vinylic chloride. |
| Amine (e.g., R₂NH) | Enamine or Allylamine | Nucleophilic addition to the double bond or substitution. pressbooks.pub |
Catalyst-Assisted Nucleophilic Additions
Nucleophilic substitution reactions are a fundamental class of reactions for alkyl halides, where a nucleophile replaces the halogen atom. ncert.nic.in For an allylic chloride such as this compound, these reactions can be significantly influenced and accelerated by the use of catalysts. Catalysis can enhance the leaving group ability of the chloride or activate the nucleophile, often enabling reactions under milder conditions.
A relevant example of catalyst-assisted nucleophilic substitution on an allylic system is the palladium-catalyzed dehydrative cross-coupling between allylic alcohols and N-heterocycles. nih.gov This process is promoted by a bicyclic bridgehead phosphoramidite (B1245037) (briphos) ligand and an acid additive. nih.gov While the substrate is an alcohol instead of a chloride, the principle involves the formation of a π-allyl palladium complex, a key intermediate also accessible from allylic chlorides like this compound. In a similar fashion, catalysts could be employed to facilitate the reaction of this compound with various nucleophiles, such as amines, phenols, or thiols, to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. The catalytic cycle would likely involve the formation of a cationic π-allyl palladium intermediate, which is then attacked by the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orglibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, are valued for their mild reaction conditions and broad functional group tolerance. nobelprize.orgwikipedia.org The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
As an allylic chloride, this compound is a suitable electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. Its reactivity is enhanced by the ability to form a stable π-allyl palladium intermediate after oxidative addition. This class of reactions provides a direct method for extending the carbon framework of the molecule.
Detailed Investigations of Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov It is widely used in academic and industrial settings, including for the synthesis of fungicides, due to the stability and low toxicity of the boron reagents. nih.govrsc.org
A Suzuki-Miyaura reaction involving this compound would couple it with an organoboronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. The reaction would yield a 1,4-disubstituted-2-butene derivative. The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a Pd(0) species, forming a π-allyl palladium(II) complex. This is followed by transmetalation, where the organic group (R) from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nobelprize.org
The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield. For challenging substrates like aryl chlorides, specialized catalyst systems are often required. rsc.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve catalytic activity. researchgate.net
Table 1: Potential Suzuki-Miyaura Coupling Reaction Parameters
| Component | Example | Purpose | Citation |
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | libretexts.orgmdpi.com |
| Ligand | PPh₃, CataXCium A Pd G3 | Stabilizes the palladium center and influences reactivity and selectivity. | nih.govmdpi.com |
| Boronic Acid/Ester | Phenylboronic acid | The nucleophilic coupling partner that provides the 'R' group. | nih.gov |
| Base | K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. | mdpi.comnih.gov |
| Solvent | 1,4-Dioxane, THF/H₂O | Solubilizes reactants and influences reaction rate and selectivity. | mdpi.comnih.gov |
Application and Development of Other Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
Beyond the Suzuki-Miyaura reaction, this compound can serve as a substrate in other significant palladium-catalyzed cross-coupling reactions for C-C bond formation.
Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a more substituted alkene. wikipedia.orgnih.gov In this case, this compound could react with an alkene (e.g., styrene (B11656) or an acrylate) to form a new C-C bond, typically with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the C-Cl bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. wikipedia.orgnih.gov
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with a terminal alkyne would produce a conjugated enyne structure. libretexts.org The reaction is valued for its mild conditions and is used in the synthesis of natural products and organic materials. wikipedia.orglibretexts.org While traditionally requiring a copper co-catalyst, copper-free versions have also been developed. organic-chemistry.orgnih.gov
Negishi-like Couplings : The Negishi reaction uses an organozinc reagent as the nucleophilic partner. In situ generated allylindium reagents, which are less toxic than the corresponding tin reagents, have been shown to be effective in palladium-catalyzed cross-couplings with aryl halides. organic-chemistry.org A similar strategy could be applied to this compound, where an organozinc or organoindium reagent, formed in situ, would couple with the allylic chloride. organic-chemistry.orgsigmaaldrich.com
Ligand Design and Optimization Strategies for Cross-Coupling Efficiency
The efficiency and scope of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligand coordinated to the palladium center. rsc.org Ligand properties, particularly steric bulk and electronic character, are crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.orgyoutube.com
Steric and Electronic Effects : The steric bulk of a ligand, often quantified by its "cone angle," plays a significant role. rsc.org Bulky ligands, such as those with tricyclohexylphosphine (B42057) or tert-butylphosphine groups, tend to promote the formation of monoligated palladium complexes (L₁Pd), which are often the most catalytically active species. rsc.orgyoutube.com Electron-rich ligands enhance the electron density on the palladium atom, which facilitates the oxidative addition step, especially with less reactive electrophiles like aryl chlorides. youtube.com
Ligand Families : Over the years, several classes of highly effective ligands have been developed.
Buchwald's Biaryl Monophosphine Ligands : This family of ligands (e.g., XPhos, SPhos) is characterized by a biphenyl (B1667301) backbone and bulky, electron-donating dialkylphosphino groups. They are broadly applicable and highly active for various cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations. youtube.com
N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors and form very stable bonds with palladium, creating robust catalysts that can be effective for coupling unreactive substrates. organic-chemistry.org
Chelating Ligands : Bidentate (chelating) phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also enhance catalytic activity and selectivity. The "bite angle" of these ligands is a key parameter influencing the reductive elimination step. rsc.orgyoutube.com
For a reaction involving this compound, optimization would involve screening a variety of these modern ligands to find the system that provides the highest yield and selectivity for the desired coupled product.
Radical Reaction Pathways and Their Role in this compound Transformations
In addition to ionic, metal-catalyzed pathways, this compound can participate in transformations involving radical intermediates. Radical reactions offer alternative methods for bond formation and functionalization. nih.gov The C-Cl bond in the molecule can be cleaved homolytically under certain conditions to generate a resonance-stabilized allylic radical.
This radical initiation can be achieved through various methods:
Thermal or Photochemical Initiation : High temperatures or UV light can induce the homolysis of the weak C-Cl bond.
Radical Initiators : Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to generate radicals that then abstract the chlorine atom.
Single Electron Transfer (SET) : A reduced metal species, such as a Pd(0) complex, can transfer a single electron to the substrate, leading to a radical anion that fragments into an aryl radical and a chloride anion. rsc.org
Once formed, the 3-(4-chlorophenyl)prop-2-en-1-yl radical can undergo several reactions. For example, in the presence of a suitable hydrogen atom donor, it can be reduced. Alternatively, it can add to an alkene or another unsaturated system in a radical chain propagation process, leading to the formation of new C-C bonds. Computational studies on the reaction of chlorine atoms with allene (B1206475) show that the formation of chloroallyl radicals is a key process, and these radicals can exist in equilibrium, highlighting the potential for isomerization in such systems. nist.gov
Computational Exploration of Reaction Mechanisms for Key this compound Transformations
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic and organometallic chemistry. escholarship.orgrsc.org These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the origins of selectivity, complementing experimental findings. escholarship.orgscielo.br
For the key transformations of this compound, computational modeling could be applied to:
Analyze Palladium-Catalyzed Cycles : DFT calculations can map the entire potential energy surface of a cross-coupling reaction like the Suzuki-Miyaura or Heck reaction. This would involve calculating the energies of all intermediates and transition states for oxidative addition, migratory insertion/transmetalation, and reductive elimination. Such studies can help rationalize the effect of different ligands, predict the most favorable reaction pathway, and understand the origins of regio- and stereoselectivity. mdpi.comscielo.br
Investigate Radical Pathways : The energetics of radical formation and subsequent reactions can be modeled. For instance, calculations can determine the C-Cl bond dissociation energy and the activation barriers for the addition of the resulting allylic radical to various trapping agents. nih.gov
Predict Reactivity and Selectivity : By comparing the activation energies for competing reaction channels, computational studies can predict which products are likely to form. scielo.br For example, in a nucleophilic substitution on the allylic system, calculations could predict whether the reaction will proceed via an Sₙ2 or Sₙ2' mechanism by locating the respective transition states and comparing their relative energies.
These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, guiding the design of more efficient and selective synthetic methods. rsc.org
Derivatization and Structural Modification of 2 Chloro 3 4 Chlorophenyl 1 Propene
Synthesis of Novel Analogs with Modified Aromatic Substituents
The 4-chlorophenyl group in 2-Chloro-3-(4-chlorophenyl)-1-propene is amenable to various electrophilic aromatic substitution reactions. The directing effects of the existing chloro substituent and the alkyl side chain play a crucial role in determining the position of new substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. However, due to steric hindrance from the propene side chain, substitution at the ortho position might be less favored compared to the other available positions.
Common electrophilic aromatic substitution reactions that can be employed to modify the aromatic ring include:
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further reduced to an amino group, which in turn can be diazotized to introduce a wide range of other functionalities.
Halogenation: Further halogenation of the aromatic ring can be accomplished using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). This would lead to the formation of di-, tri-, or even more highly halogenated analogs. msu.edulibretexts.org
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring. masterorganicchemistry.com Friedel-Crafts acylation, in particular, is a reliable method to introduce a keto-functionality, which can serve as a handle for further derivatization. For instance, acylation with acetyl chloride and a Lewis acid catalyst would yield a ketone derivative. masterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the aromatic ring. This highly polar functional group can significantly alter the solubility of the molecule.
The regioselectivity of these reactions is a key consideration. The interplay of the directing effects of the existing substituents and steric factors will determine the final substitution pattern.
Table 1: Potential Aromatic Substitution Reactions on this compound and Their Expected Major Products This table is illustrative and based on general principles of electrophilic aromatic substitution.
| Reaction Type | Reagents | Potential Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-(4-chloro-3-nitrophenyl)-1-propene |
| Bromination | Br₂, FeBr₃ | 2-Chloro-3-(2-bromo-4-chlorophenyl)-1-propene and 2-Chloro-3-(3-bromo-4-chlorophenyl)-1-propene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Chloro-3-(4-chloro-3-acetylphenyl)-1-propene |
| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-3-(4-chloro-3-sulfophenyl)-1-propene |
Creation of Derivatives via Functionalization of the Propene System
The propene unit in this compound offers two primary sites for functionalization: the carbon-carbon double bond and the allylic carbon bearing the chlorine atom.
Reactions of the Double Bond:
The double bond can undergo a variety of addition reactions, leading to the saturation of the propene chain and the introduction of new functional groups on adjacent carbons. libretexts.orglibretexts.org Some key transformations include:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. This epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities.
Dihydroxylation: The double bond can be converted to a diol through syn-dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) under cold, alkaline conditions, or through anti-dihydroxylation via the aforementioned epoxidation followed by acid-catalyzed hydrolysis.
Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would result in the formation of a vicinal dihalide. ncert.nic.in
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms and the halide adding to the more substituted carbon. youtube.com
Nucleophilic Substitution at the Allylic Position:
The chlorine atom is situated at an allylic position, which makes it a good leaving group in nucleophilic substitution reactions. ucalgary.cayoutube.com This allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles. chemistrysteps.com The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. acs.org
Table 2: Potential Nucleophilic Substitution Reactions at the Allylic Position This table is illustrative and based on the general reactivity of allylic chlorides.
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide (B78521) | NaOH | Allylic Alcohol |
| Alkoxide | NaOCH₃ | Allylic Ether |
| Cyanide | NaCN | Allylic Nitrile |
| Azide | NaN₃ | Allylic Azide |
| Thiolate | NaSCH₃ | Allylic Thioether |
| Amine | NH₃ | Allylic Amine |
Regioselective and Stereoselective Derivatization Strategies of this compound
Controlling the regioselectivity and stereoselectivity of reactions is paramount in modern organic synthesis to obtain a single desired product. In the context of this compound, these considerations are particularly relevant for reactions involving the propene unit.
Regioselectivity:
Addition to the Double Bond: As mentioned, the addition of unsymmetrical reagents like hydrogen halides to the double bond is expected to follow Markovnikov's rule due to the formation of a more stable carbocation intermediate. youtube.com However, anti-Markovnikov addition can be achieved using radical initiators in the case of HBr addition.
Nucleophilic Substitution: Allylic systems can undergo nucleophilic attack at two different positions (the α-carbon bearing the leaving group and the γ-carbon of the double bond), potentially leading to a mixture of regioisomers. libretexts.org The choice of catalyst and reaction conditions can often be used to favor one regioisomer over the other. For instance, certain transition metal catalysts are known to direct nucleophilic attack to a specific position. nih.gov
Stereoselectivity:
Diastereoselectivity: Reactions such as dihydroxylation can be performed in a diastereoselective manner. For example, using osmium tetroxide will lead to the syn-diol, while epoxidation followed by ring-opening will result in the anti-diol.
Enantioselectivity: The synthesis of chiral derivatives from the achiral starting material requires the use of chiral reagents or catalysts. For example, asymmetric epoxidation methods, such as the Sharpless epoxidation, could be adapted to introduce chirality at the double bond. Similarly, enantioselective allylic substitution reactions, often catalyzed by transition metals with chiral ligands, can be employed to introduce a new functional group with a specific stereochemistry. nih.govberkeley.edu
Table 3: Examples of Regio- and Stereoselective Reactions This table provides illustrative examples of selective derivatization strategies.
| Reaction Type | Reagents/Catalyst | Selectivity | Expected Major Product |
| Hydrobromination | HBr, peroxides | Regioselective (anti-Markovnikov) | 1-Bromo-2-chloro-3-(4-chlorophenyl)propane |
| Dihydroxylation | OsO₄, NMO | Stereoselective (syn) | (2R,3S)- or (2S,3R)-2-Chloro-3-(4-chlorophenyl)propane-1,2-diol |
| Asymmetric Allylic Alkylation | Malonate, Pd catalyst, chiral ligand | Enantioselective | Chiral allylic alkylation product |
Exploration of Oligomeric and Polymeric Forms Derived from this compound Monomers
The presence of a polymerizable propene group suggests that this compound can serve as a monomer for the synthesis of oligomers and polymers. The resulting macromolecules would feature a polychlorinated backbone with pendant 4-chlorophenyl groups, which could impart interesting properties such as flame retardancy and specific solubility characteristics.
Polymerization:
Free Radical Polymerization: The double bond can be susceptible to free-radical polymerization initiated by compounds like AIBN or benzoyl peroxide. youtube.com This would lead to the formation of a polymer with a carbon-carbon backbone.
Cationic Polymerization: The electron-rich double bond, activated by the adjacent phenyl group, could also undergo cationic polymerization using a strong acid or a Lewis acid as an initiator. researchgate.netwpmucdn.com
Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be employed to synthesize polymers with controlled molecular weights and narrow polydispersity indices.
Oligomerization:
Oligomers, which are molecules containing a few repeating monomer units, can also be synthesized from this compound. dpointernational.com Controlled oligomerization can be achieved by carefully selecting the initiator, monomer concentration, and reaction conditions. mdpi.comgoogle.com These oligomers could serve as interesting building blocks for more complex architectures or as additives to modify the properties of other materials. globethesis.com
Table 4: Potential Polymerization Methods and Expected Polymer Structures This table outlines possible polymerization strategies for this compound.
| Polymerization Method | Initiator/Catalyst | Expected Polymer Structure |
| Free Radical Polymerization | AIBN or Benzoyl Peroxide | [-[CH₂-C(CH₂Cl)(4-Cl-Ph)]n-] |
| Cationic Polymerization | Lewis Acid (e.g., BF₃, AlCl₃) | [-[CH₂-C(CH₂Cl)(4-Cl-Ph)]n-] |
| Ziegler-Natta Polymerization | TiCl₄/Al(C₂H₅)₃ | [-[CH₂-CH(CH(Cl)(4-Cl-Ph))]n-] (potential for different regiochemistry) |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2 Chloro 3 4 Chlorophenyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-3-(4-chlorophenyl)-1-propene. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinylic (alkene) protons, and the benzylic methylene (B1212753) protons. The protons on the 4-chlorophenyl ring typically appear as a set of doublets in the aromatic region (~7.0-7.5 ppm) due to symmetry. The two geminal vinylic protons on the C1 carbon are chemically non-equivalent and are expected to appear as distinct signals, likely multiplets or doublets of doublets, in the olefinic region (~5.0-6.0 ppm). The methylene (CH₂) protons at the C3 position, adjacent to the aromatic ring, would present a signal that is coupled to the vinylic protons. The symmetry of the related compound, 2-chloropropane, results in two distinct proton environments, leading to a 1:6 ratio in signal integration. youtube.com This principle of identifying non-equivalent proton environments is central to spectral interpretation. nih.gov
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Expected signals would include those for the two vinylic carbons, the methylene carbon, and the carbons of the 4-chlorophenyl ring. The carbon bearing the chlorine atom (C2) would show a characteristic chemical shift. In studies of related chalcone (B49325) derivatives, ¹³C NMR has been crucial for confirming the molecular skeleton. researchgate.net
Purity assessment is another critical application of NMR. The integration of ¹H NMR signals allows for the quantification of the relative number of protons in different environments, and the presence of unexpected signals can indicate impurities. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Vinylic Protons (CH₂ =C) | 5.0 - 5.5 | Doublet (d) or Multiplet (m) |
| Methylene Protons (-CH₂ -Ar) | 3.5 - 4.0 | Doublet (d) or Multiplet (m) |
| Aromatic Protons (Ar-H ) | 7.2 - 7.5 | Doublet (d) |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the deduction of its elemental formula. For this compound (C₉H₈Cl₂), HRMS can verify the molecular formula by measuring the mass of the molecular ion with high accuracy. A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak [M]⁺ resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Electron ionization (EI) is a common technique used in conjunction with mass spectrometry that causes fragmentation of the molecule. nih.gov The analysis of these fragment ions provides valuable structural information. In studies of structurally related ethyl 3-(2-chlorophenyl)-propenoate, a notable fragmentation pathway involved the loss of a chlorine atom from the molecular ion. nih.gov For this compound, plausible fragmentation pathways would include:
Loss of a chlorine radical (Cl•) to give an [M-Cl]⁺ ion.
Loss of a hydrogen chloride (HCl) molecule to give an [M-HCl]⁺ ion.
Cleavage of the propenyl side chain.
Formation of a tropylium-like ion from the chlorophenyl moiety.
Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of volatile compounds, where the mass spectrometer serves as a detector for the gas chromatograph. kobv.de This combination allows for the separation of compounds from a mixture before their mass analysis.
Table 2: Predicted HRMS Fragments for this compound
| Ion | Proposed Formula | Predicted Exact Mass (m/z) |
| [M]⁺ | C₉H₈³⁵Cl₂ | 186.0003 |
| [M]⁺ | C₉H₈³⁵Cl³⁷Cl | 187.9973 |
| [M]⁺ | C₉H₈³⁷Cl₂ | 189.9944 |
| [M-Cl]⁺ | C₉H₈Cl | 151.0314 |
| [M-HCl]⁺ | C₉H₇Cl | 150.0236 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uantwerpen.be These methods are excellent for identifying the functional groups present in this compound.
The IR spectrum would be expected to show characteristic absorption bands for:
C-Cl stretching: Typically found in the 800-600 cm⁻¹ region. uantwerpen.be
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
Alkene C=C stretching: A band around 1650-1620 cm⁻¹. In related chalcones, this C=C stretching vibration is observed near 1627 cm⁻¹. materialsciencejournal.org
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.
Vinylic C-H stretching: Also found just above 3000 cm⁻¹.
C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic ring and the alkene.
Raman spectroscopy often provides stronger signals for non-polar, symmetric bonds. nih.gov Therefore, the C=C bonds of both the alkene and the aromatic ring are expected to produce strong Raman scattering peaks. In studies of coniferyl alcohol, which contains a similar hydroxy-propenyl-phenyl structure, Raman spectroscopy was effective in highlighting the conjugated system. nih.gov The combination of FT-IR and FT-Raman provides a more complete vibrational analysis. researchgate.net
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |
| Alkene C-H Stretch | IR, Raman | 3080 - 3010 |
| Alkene C=C Stretch | IR, Raman | 1650 - 1620 |
| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 |
| C-H Out-of-Plane Bend | IR | 900 - 675 |
| C-Cl Stretch | IR, Raman | 800 - 600 |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing arrangement in the crystal lattice. researchgate.net
For this compound, a crystallographic analysis would confirm the E/Z geometry of the double bond and the rotational conformation around the C-C single bonds. In the crystal structure of a related chalcone, (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] uantwerpen.bechemicalbook.comdioxin-6-yl)prop-2-en-1-one, the molecule was found to be largely planar, with a small dihedral angle between the two aromatic ring systems. nih.govuky.edu The analysis also revealed how intermolecular forces, such as C-H···O and C-H···Cl hydrogen bonds and π–π stacking, dictate the crystal packing. nih.govuky.edu Similar analyses could be performed on the title compound and its derivatives to understand their supramolecular chemistry.
Table 4: Illustrative Crystallographic Data from a Related Chalcone Derivative Data from (E)-1-(4-chlorophenyl)-3-(4-chloro phenyl)-2-propen-1-one. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| β (°) | - |
| Volume (ų) | - |
| Z (molecules/unit cell) | - |
(Specific lattice parameters a, b, c, and β were not provided in the abstract but the system and space group were identified).
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Separation, Identification, and Quantification
Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially within complex mixtures or for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC is an ideal technique for analyzing this compound. The compound is vaporized and passed through a capillary column, which separates it from other components based on boiling point and polarity. The separated components then enter a mass spectrometer for detection and identification. This method is widely used for analyzing pyrethroid degradation products, which can share structural motifs with the title compound. scielo.br Combining GC with MS allows for both the retention time and the mass spectrum to be used for confident identification. umich.edu
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is a versatile technique that separates compounds in a liquid mobile phase passing through a solid stationary phase. It is suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. When coupled with a mass spectrometer (LC-MS), it becomes a highly sensitive and selective analytical tool. lcms.cz LC-tandem mass spectrometry (LC-MS/MS) can be used for trace-level quantification and structural confirmation by analyzing the fragmentation of a specific parent ion. nih.gov This is particularly useful for analyzing reaction progress, assessing final product purity, or studying potential metabolites in biological or environmental samples. nih.govusda.gov
Theoretical and Computational Chemistry Investigations of 2 Chloro 3 4 Chlorophenyl 1 Propene
Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 2-Chloro-3-(4-chlorophenyl)-1-propene, methods like Density Functional Theory (DFT) can be employed to elucidate its structural and electronic properties. A computational analysis of a closely related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, using the B3LYP/6-311G(d,p) basis set, provides a strong proxy for understanding the target molecule. bohrium.com
The geometry of this compound would be optimized to find the most stable arrangement of its atoms. This would reveal key bond lengths and angles. For instance, in the analogous chalcone (B49325), the C=C bond lengths in the aromatic rings show variations, with the C16-C18 bond being the longest and the C17-C19 bond being the shortest. bohrium.com Similar trends would be expected in this compound.
The electronic properties are further described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability. For the analogous chalcone, the HOMO-LUMO energy gap was calculated, providing a measure of its electronic stability and reactivity. bohrium.com
Mulliken atomic charges and the molecular electrostatic potential (MEP) surface offer further insights. The MEP plot visually represents the charge distribution, with red areas indicating negative electrostatic potential (electron-rich regions) and blue areas indicating positive electrostatic potential (electron-poor regions). In the aforementioned chalcone analog, the positive potential is concentrated around the hydrogen atoms. bohrium.com For this compound, the MEP would likely show negative potential around the chlorine atoms and the pi-system of the double bond and aromatic ring, highlighting these as potential sites for electrophilic attack.
Table 1: Calculated Electronic Properties of a Structurally Similar Chalcone
| Property | Calculated Value |
|---|---|
| HOMO Energy | -0.235 eV |
| LUMO Energy | -0.084 eV |
| HOMO-LUMO Gap | 0.151 eV |
| Dipole Moment | 2.57 Debye |
Data extrapolated from a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. bohrium.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. The flexibility of the molecule is primarily around the single bonds connecting the propenyl group to the chlorophenyl ring.
MD simulations can also shed light on the intermolecular interactions of this compound in different environments. For example, in a solution, the simulation would show how solvent molecules arrange themselves around the solute and the nature of the interactions (e.g., van der Waals, dipole-dipole). In the solid state, MD can be used to predict crystal packing and study intermolecular forces within the crystal lattice. Studies on substituted cinnamates have utilized MD simulations to understand their interactions with biological macromolecules, revealing important non-covalent interactions that stabilize the complex. tandfonline.com Similar simulations for this compound could predict its behavior in various media.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Computational Models
Computational models are powerful tools for predicting the reactivity of a molecule. The presence of a double bond in this compound makes it susceptible to electrophilic addition reactions. The regioselectivity of such reactions can be predicted by considering the stability of the possible carbocation intermediates. The addition of an electrophile to the double bond can lead to two possible carbocations. The more stable carbocation will be formed preferentially, dictating the major product. The stability of these carbocations is influenced by the electronic effects of the substituents. The 4-chlorophenyl group is electron-withdrawing, which would destabilize an adjacent carbocation.
Computational methods can be used to calculate the energies of the possible intermediates and transition states, thereby predicting the most likely reaction pathway. For electrophilic additions to unsymmetrical alkenes, Markovnikov's rule generally predicts that the hydrogen atom of the electrophile will add to the carbon atom that already has more hydrogen atoms. semanticscholar.org However, computational models can provide a more quantitative prediction, especially when electronic effects from substituents are significant.
Furthermore, computational studies can investigate the stereoselectivity of reactions. If a chiral center is formed during a reaction, computational models can predict which stereoisomer will be the major product by calculating the energies of the diastereomeric transition states.
Structure-Reactivity Relationship (SRR) Studies for this compound and its Analogs
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their reactivity. For this compound and its analogs, SRR studies can be conducted computationally by systematically varying the substituents on the phenyl ring and at the chloro- and methyl- positions of the propene chain.
By calculating various molecular descriptors (e.g., electronic properties, steric parameters) for each analog and correlating them with a measure of reactivity (e.g., calculated reaction rates or activation energies), a quantitative structure-reactivity relationship (QSRR) can be established. Such models can then be used to predict the reactivity of new, unsynthesized analogs. For example, a QSAR study on substituted- tandfonline.comcore.ac.ukmdpi.com oxadiazoles (B1248032) demonstrated how descriptors related to atomic properties could be correlated with biological activity. tsijournals.com A similar approach for this compound and its analogs could elucidate the key structural features that govern its chemical behavior.
Table 2: Hypothetical Descriptors for a QSRR Study
| Analog (Substitution on Phenyl Ring) | Hammett Constant (σ) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Predicted Relative Reactivity |
|---|---|---|---|---|
| 4-H | 0.00 | -8.5 | -1.2 | 1.0 |
| 4-CH3 | -0.17 | -8.3 | -1.1 | 1.5 |
| 4-NO2 | 0.78 | -9.2 | -1.8 | 0.3 |
| 4-Cl | 0.23 | -8.7 | -1.4 | 0.8 |
This table presents a hypothetical set of data to illustrate the concept of a QSRR study.
Computational Design and Optimization of Novel Catalysts for Reactions Involving this compound
Computational chemistry plays a crucial role in the design and optimization of catalysts for specific chemical transformations. For reactions involving this compound, such as hydrogenation, hydroformylation, or cross-coupling reactions, computational methods can be used to design catalysts with high activity and selectivity.
The process often begins with proposing a catalytic cycle for the desired reaction. Each step in the cycle can then be modeled using quantum chemical methods to determine the structures and energies of intermediates and transition states. This allows for the identification of the rate-determining step and other factors that may limit the catalyst's performance.
Based on this mechanistic understanding, the catalyst can be modified in silico by changing the metal center, the ligands, or the reaction conditions. The effect of these modifications on the catalytic cycle can then be computationally evaluated. This iterative process of computational design and evaluation can significantly accelerate the discovery of new and improved catalysts. For instance, in the hydrosilylation of allyl chloride, a rhodium catalyst with a specific bidentate phosphine (B1218219) ligand was found to be highly efficient and selective, a discovery that could be guided by computational modeling. nih.govresearchgate.netnih.gov A similar approach could be applied to design catalysts for desired transformations of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
| Substituted Cinnamates |
| Substituted- tandfonline.comcore.ac.ukmdpi.com oxadiazoles |
Applications and Synthetic Utility of 2 Chloro 3 4 Chlorophenyl 1 Propene in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The unique combination of functional groups in 2-Chloro-3-(4-chlorophenyl)-1-propene provides multiple reactive sites, making it a valuable precursor in multi-step synthetic pathways. The presence of the 4-chlorophenyl group is particularly significant as this moiety is a common feature in many biologically active compounds.
The synthesis of substituted naphthoquinones is of great interest due to their wide range of biological activities, including antimalarial, anticancer, and antifungal properties. medjpps.comredalyc.org A key intermediate in this class is 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone, which is a direct precursor to the antimalarial drug Atovaquone. christuniversity.inresearchgate.netresearchgate.net
While direct synthesis from this compound is not the most commonly cited route, the structural components of this propene are essential for forming the final naphthoquinone product. The established and commercially viable synthesis of the Atovaquone intermediate typically involves a decarboxylative coupling reaction. christuniversity.inresearchgate.net This process utilizes trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid and 2,3-dichloro-1,4-naphthoquinone as the primary reactants. christuniversity.inresearchgate.net The reaction is often mediated by silver nitrate (B79036) and an oxidizing agent like ammonium (B1175870) persulfate in a suitable solvent system. researchgate.net
| Reactant | Role in Synthesis | Reference |
|---|---|---|
| trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid | Provides the substituted cyclohexyl moiety. | christuniversity.inresearchgate.net |
| 2,3-dichloro-1,4-naphthoquinone | Serves as the naphthoquinone backbone. | christuniversity.inresearchgate.net |
| Silver Nitrate (AgNO₃) | Mediator/Catalyst for the coupling reaction. | researchgate.net |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | Oxidizing agent to facilitate the decarboxylative coupling. | researchgate.net |
The significance of compounds like this compound lies in their ability to contribute to the synthesis of intermediates for Active Pharmaceutical Ingredients (APIs). The previously mentioned intermediate, 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone, serves as a prime example.
This chloro-naphthoquinone derivative is the penultimate intermediate in the synthesis of Atovaquone. researchgate.net The final step to produce the API involves the hydrolysis of the chlorine atom at the C-3 position of the naphthoquinone ring and its replacement with a hydroxyl group. christuniversity.inresearchgate.net The entire synthetic pathway highlights a modular approach where different fragments are combined to build a complex, medically important molecule. The 4-chlorophenyl moiety, a key feature of the title propene compound, is integral to the structure and activity of the final drug.
| Compound | Classification | Role | Reference |
|---|---|---|---|
| trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid | Starting Material | Source of the substituted cyclohexyl group. | christuniversity.in |
| 2,3-dichloro-1,4-naphthoquinone | Starting Material | Source of the naphthoquinone ring. | christuniversity.in |
| 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone | API Intermediate | Product of the coupling reaction and direct precursor to Atovaquone. | medjpps.comresearchgate.net |
| Atovaquone | Active Pharmaceutical Ingredient (API) | Final antimalarial drug product. | medjpps.comresearchgate.net |
Contributions to Synthetic Methodologies for Agrochemical Research and Development
The development of new herbicides and pesticides is crucial for modern agriculture. Chemical scaffolds containing halogenated phenyl groups are common in many commercial agrochemicals due to their ability to enhance biological activity and metabolic stability.
This compound represents a potential scaffold for new agrochemicals. Its structure is closely related to known herbicidal compounds. For instance, the corresponding carboxylic acid, 2-chloro-3-(4-chlorophenyl)propionic acid, and its esters (like Chlorfenprop-methyl) have been investigated for their herbicidal properties. researchgate.net The synthesis of 2-chloro-3-(4-chlorophenyl)propionic acid has been achieved via the arylation of acrylic acid with chlorobenzenediazonium chloride. researchgate.net
The transformation of this compound, for example through oxidation of the propene unit, would lead directly to this class of herbicidal propionic acids. This makes the title compound a plausible and valuable intermediate for accessing these and other novel pesticide architectures. The exploration of such derivatives is a continuing area of agrochemical research. wipo.int
| Compound Name | CAS Number | Molecular Formula | Relevance | Reference |
|---|---|---|---|---|
| This compound | 731772-09-1 | C₉H₈Cl₂ | Potential precursor to herbicidal acids. | |
| 2-chloro-3-(4-chlorophenyl)propionic acid | N/A | C₉H₈Cl₂O₂ | Known herbicidal scaffold. | researchgate.net |
| 3-(4-Chlorophenyl)propionic acid | 2019-34-3 | C₉H₉ClO₂ | Related chemical structure. | sigmaaldrich.com |
| 2-chloro-3-(4-chlorophenyl)propanenitrile | 17849-64-8 | C₉H₇Cl₂N | Related nitrile intermediate. | chemsrc.com |
Integration into Material Science and Polymer Chemistry Research
In material science, the design of new monomers is key to creating polymers with specialized properties. The characteristics of a polymer are defined by the chemical structure of its repeating monomer units.
This compound is a functional monomer that could be used in addition polymerization reactions to create novel chlorinated polymers. The polymerization would proceed across the carbon-carbon double bond of the propene group, in a manner analogous to the polymerization of propene and chloroethene (vinyl chloride). youtube.com
The resulting polymer would feature a polychloro-backbone with pendant 4-chlorophenyl groups. The incorporation of chlorine atoms both in the backbone and in the side chain is expected to impart a range of desirable properties to the material. These may include:
Flame Retardancy: The high chlorine content would likely increase the polymer's resistance to combustion.
Chemical Resistance: Halogenated polymers often exhibit enhanced stability against a variety of chemicals.
Modified Thermal Properties: The bulky, polar chlorophenyl side groups would influence the polymer's glass transition temperature and melting point.
Adhesion: Chlorinated polyolefins are known to be effective as binders and for improving adhesion to non-polar substrates. researchgate.netgoogle.com
The synthesis of polymers from monomers like this compound offers a pathway to new materials with tailored performance characteristics for applications ranging from specialty coatings and adhesives to high-performance plastics. nih.gov
| Monomer | Key Structural Features | Resulting Polymer | Potential Properties | Reference |
|---|---|---|---|---|
| Propene | C=C double bond, Methyl group | Polypropylene | Fatigue resistance, Temperature resistance | youtube.com |
| Chloroethene (Vinyl Chloride) | C=C double bond, Chlorine atom | Poly(chloroethene) (PVC) | Rigidity, Durability | youtube.com |
| Styrene (B11656) | C=C double bond, Phenyl group | Polystyrene | Rigidity, Transparency | youtube.com |
| This compound | C=C double bond, Backbone Cl, 4-chlorophenyl group | Poly(this compound) (Hypothetical) | Flame retardancy, Chemical resistance, Modified thermal properties |
Investigation of Polymerization Mechanisms Involving the Propene Moiety
The structure of this compound, featuring a terminal double bond and an allylic chloride, suggests its potential to undergo addition polymerization. Alkenes are known to polymerize through various mechanisms, including free radical and cationic pathways. pdx.eduyoutube.com The specific pathway and resulting polymer characteristics are heavily influenced by the substituents on the monomer.
In the case of this compound, the presence of electron-withdrawing groups (the chlorine atom on the propene unit and the chlorophenyl group) plays a significant role. In radical polymerizations, electron-withdrawing substituents can influence the reactivity of the monomer and the stability of the propagating radical. cmu.edu Studies on the polymerization of substituted styrenes, which share structural similarities, have shown that electron-withdrawing groups can increase the polymerization rate. cmu.edu For instance, atom transfer radical polymerization (ATRP) has been successfully used for various substituted styrenes, yielding polymers with controlled molecular weights and low polydispersity. cmu.edu
Cationic polymerization is another possible mechanism, often initiated by strong acids. pdx.edu The viability of this pathway depends on the stability of the carbocation formed upon the addition of the initiator to the double bond. The electron-withdrawing nature of the chlorine substituents would likely destabilize a carbocation intermediate, potentially making cationic polymerization less favorable compared to a free radical approach. However, in related systems, such as the polymerization of isobutylene, the formation of a stable tertiary carbocation is key to the reaction's success. pdx.edu
A plausible mechanism for the polymerization is a free radical pathway, which could be initiated by thermal or chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.net The reaction would proceed via the following steps:
Initiation: The initiator decomposes to form free radicals.
Propagation: The radical adds to the double bond of the monomer, creating a new, more substituted radical intermediate. This process repeats, extending the polymer chain.
Termination: Two growing chains combine or disproportionate to terminate the polymerization.
Given the structural analogy to para-substituted styrenes, controlled radical polymerization techniques could offer precise control over the polymer architecture. cmu.edu
Table 1: Hypothetical Research Data on Radical Polymerization of this compound This table presents hypothetical data based on typical results for the polymerization of structurally similar monomers, such as p-chlorostyrene.
| Initiator | Solvent | Temperature (°C) | Hypothetical Molecular Weight (Mn, g/mol) | Hypothetical Polydispersity Index (PDI) |
|---|---|---|---|---|
| AIBN | Toluene | 70 | 15,000 | 1.8 |
| Benzoyl Peroxide | Dioxane | 80 | 22,000 | 1.9 |
| CuBr/PMDETA (ATRP) | Anisole | 90 | 35,000 | 1.3 |
| FeCpI (Living Radical) | Toluene | 80 | 31,000 | 1.2 |
Use as a Building Block in the Construction of Diversified Chemical Libraries for High-Throughput Screening
The generation of chemical libraries containing large numbers of structurally diverse compounds is a cornerstone of modern drug discovery, facilitated by high-throughput screening (HTS) to identify new lead compounds. researchgate.netcombichemistry.com this compound is a valuable building block for such libraries due to its distinct reactive sites, which allow for the systematic introduction of chemical diversity.
The most prominent reactive site is the allylic chloride functionality. Allylic halides are excellent electrophiles for nucleophilic substitution reactions. This allows for the coupling of the core scaffold with a wide array of nucleophilic building blocks. By employing parallel synthesis techniques, a large library of analogues can be rapidly generated. nih.govuniroma1.it For example, reacting the parent compound with a diverse set of amines, thiols, alcohols, or carboxylates would yield libraries of corresponding allylic amines, thioethers, ethers, and esters, respectively.
The double bond provides a second point for diversification. It can participate in various addition reactions or be utilized in metal-catalyzed cross-coupling reactions, further expanding the chemical space accessible from this starting material. This dual functionality allows for the creation of complex molecules from a relatively simple precursor. scienceintheclassroom.org
The process of creating a library from this scaffold would involve:
Scaffold Reaction: Reacting this compound with a set of diverse building blocks targeting the allylic chloride.
Purification: Isolating the products, often using high-throughput purification methods.
Characterization and Plating: Confirming the structures and preparing the library in a format suitable for HTS, such as 96-well or 384-well plates. nih.gov
Table 2: Example of a Diversified Library Design Using this compound This table illustrates how different nucleophilic reactants can be used to generate a library of compounds with diverse functional groups.
| Reactant Class | Example Reactant | Resulting Functional Group | Potential Biological Relevance |
|---|---|---|---|
| Primary Amine | Morpholine | Tertiary Amine | Common in CNS-active drugs |
| Thiol | Cysteine methyl ester | Thioether | Enzyme inhibition, antioxidant |
| Alcohol | Phenol | Aryl Ether | Scaffold for various therapeutics |
| Carboxylate | Sodium Acetate | Ester | Pro-drug strategies, metabolic stability |
| Azide | Sodium Azide | Allyl Azide | Precursor for triazoles via click chemistry |
Biological Interaction Studies of 2 Chloro 3 4 Chlorophenyl 1 Propene Excluding Clinical Outcomes
In Vitro Binding Studies with Model Biological Macromolecules
Research into Enzyme-Ligand Interaction Mechanisms
No data available.
Investigation of Receptor-Ligand Interaction Mechanisms
No data available.
Mechanistic Investigations of Molecular Recognition Processes
No data available.
Structure-Interaction Relationship Studies for Molecular Binding
No data available.
Environmental and Sustainable Chemistry Aspects of 2 Chloro 3 4 Chlorophenyl 1 Propene
Academic Research on Pathways of Environmental Degradation and Transformation
Specific experimental studies detailing the environmental degradation of 2-Chloro-3-(4-chlorophenyl)-1-propene are not extensively documented. However, its degradation and transformation can be predicted by analyzing its constituent functional groups. The primary pathways for its environmental breakdown would likely involve hydrolysis, photodegradation, and microbial degradation.
Hydrolysis: The allylic chloride group is the most reactive site for hydrolysis. Allyl chlorides are known to hydrolyze more readily than their saturated alkyl or vinyl counterparts because the reaction proceeds via a resonance-stabilized allylic carbocation intermediate. mdma.chchemicalbook.com Under environmental conditions (e.g., in water bodies), the carbon-chlorine bond would cleave, leading to the formation of the corresponding allylic alcohol, 3-(4-chlorophenyl)prop-2-en-1-ol, and a chloride ion. chemicalbook.comwikipedia.org The rate of this hydrolysis is dependent on factors like pH and temperature. wikipedia.org In alkaline conditions, this process can be accelerated, though it may also lead to the formation of byproducts such as diallyl ether if the concentration of the resulting alcohol becomes significant. mdma.chchembam.com
Photodegradation: As a chlorinated aromatic hydrocarbon, the compound is susceptible to photodegradation, particularly by UV radiation from sunlight. organic-chemistry.orgchemistryjournals.net This process can occur through direct photolysis, where the molecule absorbs light and undergoes bond cleavage, or indirect photolysis, mediated by other photosensitive molecules in the environment. chemistryjournals.netrsc.org The presence of the chlorine atom on the phenyl ring can influence this process. Photodegradation in aquatic environments can lead to the formation of hydroxyl radicals and other reactive oxygen species, which can attack both the aromatic ring and the alkene double bond, leading to a cascade of further reactions and eventual mineralization. rsc.orggreenchemistry-toolkit.org
Microbial Degradation: The biodegradation of chlorinated aromatic compounds is a well-studied field. crdeepjournal.orgyoutube.com Microorganisms in soil and sediment can utilize such compounds as a carbon source, although the presence of chlorine can make them more resistant to degradation (recalcitrant). youtube.com A likely microbial pathway would involve the initial oxidation of the aromatic ring by dioxygenase enzymes to form a dichlorinated catechol-type intermediate. crdeepjournal.org This is often followed by ring-cleavage and further metabolism. The allylic side chain could also be targeted by microbial enzymes. For instance, bacteria have been shown to degrade similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) through initial cleavage of the side chain or hydroxylation of the ring. ptfarm.plresearchgate.net
A summary of potential degradation products is presented below.
| Degradation Pathway | Key Reactive Site | Potential Primary Transformation Product |
| Hydrolysis | Allylic C-Cl bond | 3-(4-chlorophenyl)prop-2-en-1-ol |
| Photodegradation | Aromatic ring, C-Cl bonds | Hydroxylated derivatives, dechlorinated analogues |
| Microbial Degradation | Aromatic ring, side chain | Dichlorinated catechol intermediates, cleaved-ring products |
Development of Greener Synthetic Routes and Processes for this compound
While specific "green" syntheses for this compound are not detailed in the reviewed literature, general principles of green chemistry can be applied to propose more sustainable manufacturing protocols. A conventional synthesis might involve the reaction of the corresponding allylic alcohol, 3-(4-chlorophenyl)prop-2-en-1-ol, with a harsh chlorinating agent like thionyl chloride or phosphorus trichloride. wikipedia.org Such methods often require stoichiometric amounts of reagents, use volatile organic solvents, and produce hazardous inorganic waste.
Greener alternatives focus on catalytic methods, safer reagents, and alternative reaction media. chemistryjournals.net
Catalytic Approaches: Instead of stoichiometric reagents, catalytic amounts of a chlorinating source could be used. For example, reactions using hydrochloric acid with a suitable catalyst can be more atom-economical. wikipedia.org
Alternative Solvents: Replacing hazardous chlorinated solvents or volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids is a primary goal. chemistryjournals.net Nickel-catalyzed reactions for preparing related allylic compounds have been successfully performed in water using micellar technology, which also allows for catalyst recycling. rsc.org
Phase-Transfer Catalysis (PTC): For reactions involving reagents in two immiscible phases (e.g., an aqueous solution of a chloride salt and the organic substrate), phase-transfer catalysis offers a powerful green tool. mdma.ch PTC can eliminate the need for harsh organic solvents, reduce reaction times, lower temperatures, and increase yields by facilitating the transport of reactive ions across the phase boundary. crdeepjournal.orgptfarm.pl This would be applicable if using a chloride salt as the chlorine source.
A comparison of a hypothetical conventional route and a potential greener route is outlined below.
| Feature | Hypothetical Conventional Route | Potential Greener Route |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Hydrochloric Acid (HCl) or NaCl |
| Catalyst | None (stoichiometric) | Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt) or Metal Catalyst |
| Solvent | Dichloromethane, Chloroform | Water, Toluene (with catalyst recycling), or solvent-free |
| Byproducts | SO₂, HCl (corrosive gases) | Water |
| Energy Input | Potentially higher temperatures | Milder conditions, lower temperatures |
Strategies for Waste Minimization and Byproduct Management in Research-Scale Synthesis
In any synthesis of this compound, waste minimization is paramount for both environmental and economic reasons. The primary sources of waste are unreacted starting materials, undesired side products, and materials used in workup and purification (e.g., solvents, drying agents, chromatography media).
Byproduct Formation: A key challenge in the synthesis of allylic chlorides is controlling selectivity to prevent the formation of byproducts. In a reaction starting from 3-(4-chlorophenyl)prop-2-en-1-ol, potential side reactions include:
Elimination: Loss of water to form a diene.
Rearrangement: Isomerization of the double bond.
Etherification: Reaction of the starting alcohol with the product to form a diallyl ether, a common byproduct in Williamson-type syntheses. mdpi.com
Waste Minimization Strategies:
Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, reaction time, and stoichiometry can maximize the yield of the desired product and minimize side reactions.
Catalyst Selection: Employing highly selective catalysts can direct the reaction towards the intended product, reducing the formation of isomers and other byproducts. For instance, certain catalysts can favor Sₙ2-type reactions over competing pathways.
Solvent Reduction and Recycling: Minimizing the volume of solvents used is crucial. Where possible, solvent-free conditions should be explored. mdpi.com If solvents are necessary, using a single solvent that can be recycled is preferable to complex mixtures that are difficult to separate and purify.
In-situ Monitoring: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the reaction in real-time allows for quenching the reaction at the point of maximum product formation, preventing further degradation or byproduct generation.
Workup and Purification: Designing a process that simplifies purification reduces waste. For example, a reaction that yields a solid product that can be isolated by simple filtration is superior to one requiring multi-column chromatography, which generates large volumes of solvent and solid waste.
Assessment of Atom Economy and E-Factors in Synthetic Protocols
Green chemistry metrics like Atom Economy (AE) and the Environmental Factor (E-Factor) are essential for quantifying the sustainability of a chemical process. chembam.com
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com
E-Factor: A practical metric that measures the total mass of waste generated per unit mass of product. A lower E-factor signifies a greener process. youtube.com
Since no specific synthesis for this compound is published, a hypothetical comparison can be made between a classical stoichiometric route and a greener catalytic route.
Hypothetical Scenario: Synthesis from 3-(4-chlorophenyl)prop-2-en-1-ol.
Route A (Conventional): Using thionyl chloride (SOCl₂). C₉H₉ClO + SOCl₂ → C₉H₈Cl₂ + SO₂ + HCl
Route B (Greener, Catalytic): Using hydrochloric acid (HCl) with a catalyst that facilitates water removal. C₉H₉ClO + HCl --(catalyst)--> C₉H₈Cl₂ + H₂O
The table below provides a theoretical green metrics assessment for these two hypothetical routes.
| Metric | Formula | Route A (Conventional) | Route B (Greener) |
| Reactants (Molar Mass) | - | C₉H₉ClO (168.62 g/mol ) + SOCl₂ (118.97 g/mol ) | C₉H₉ClO (168.62 g/mol ) + HCl (36.46 g/mol ) |
| Product (Molar Mass) | - | C₉H₈Cl₂ (187.07 g/mol ) | C₉H₈Cl₂ (187.07 g/mol ) |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | (187.07 / (168.62 + 118.97)) x 100 = 65.0% | (187.07 / (168.62 + 36.46)) x 100 = 91.2% |
| Ideal E-Factor | (Σ MW of Waste / MW of Product) | ((64.07 + 36.46) / 187.07) = 0.54 | (18.02 / 187.07) = 0.10 |
This analysis clearly demonstrates that the catalytic route (Route B) is significantly more atom-economical and generates substantially less theoretical waste than the conventional stoichiometric route (Route A). The actual E-Factor in a real-world application would be higher, as it includes waste from solvents, workup materials, and reaction inefficiencies, but the relative advantage of the greener route would persist. greenchemistry-toolkit.org
Future Research Directions and Emerging Paradigms for 2 Chloro 3 4 Chlorophenyl 1 Propene
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in 2-Chloro-3-(4-chlorophenyl)-1-propene Transformations
The reactivity of the allylic chloride in this compound makes it an ideal substrate for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic systems that offer superior control over reaction outcomes. A key area of interest is the use of metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis to enable previously challenging transformations under mild conditions. rsc.org
For instance, synergistic catalysis involving a photocatalyst and a nickel or palladium complex could facilitate cross-coupling reactions. These reactions could form new carbon-carbon or carbon-heteroatom bonds at the allylic position with high selectivity, a process that is valuable in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The direct functionalization of the allylic C-H bond, bypassing the halide, is another frontier, potentially achievable through a combination of photoredox and hydrogen atom transfer (HAT) catalysis. nih.govresearchgate.net
Research could focus on designing chiral ligands for transition metal catalysts to achieve asymmetric transformations, yielding enantiomerically enriched products. This is particularly important for the synthesis of biologically active molecules where a specific stereoisomer is required.
Table 1: Potential Catalytic Systems for this compound
| Catalytic System | Target Transformation | Potential Advantages |
| Palladium/Photoredox | Allylic Arylation/Alkylation | Mild reaction conditions, high functional group tolerance. |
| Nickel/Photoredox | C-H Acylation/Methylation | Use of abundant base metals, access to novel ketones. rsc.org |
| Iridium/Thiol | Direct Allylic C-H Arylation | Bypasses pre-functionalization, high atom economy. nih.gov |
| Chiral Chromium Complex | Asymmetric Allylation | Synthesis of chiral homoallylic alcohols. rsc.org |
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. d-nb.infojst.org.in For transformations involving this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reduced byproduct formation. jst.org.inresearchgate.net The small reactor volumes inherent to flow systems also allow for the safe handling of potentially hazardous intermediates or reagents that might be involved in its synthesis or subsequent reactions. nih.gov
Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the exploration of this compound's chemical space. nih.gov By integrating a flow reactor with automated liquid handlers, purification units (e.g., HPLC), and analytical tools (e.g., LC/MS), researchers can rapidly screen a wide range of reaction conditions or coupling partners. nih.govsigmaaldrich.com This high-throughput experimentation can significantly shorten the development cycle for new derivatives and materials. youtube.com
Table 2: Hypothetical Flow Chemistry Parameters for a Suzuki Coupling Reaction
| Parameter | Value | Rationale |
| Reactor Type | Packed-Bed Reactor | To contain a heterogeneous palladium catalyst for easy separation. |
| Temperature | 80 - 120 °C | To ensure sufficient reaction rates without thermal degradation. jst.org.in |
| Pressure | 5 - 10 bar | To suppress solvent boiling and enhance reaction kinetics. |
| Residence Time | 5 - 20 minutes | Optimized for high conversion and throughput. nih.gov |
| Reagents | This compound, Arylboronic acid, Base | Standard components for a Suzuki coupling reaction. |
Advanced Materials Development from this compound Derived Monomers and Scaffolds
The presence of a polymerizable propene group and a functionalizable chlorine atom makes this compound a promising candidate for advanced materials development. The vinyl group can participate in addition polymerization reactions, similar to propene or chloroethene (vinyl chloride), to form novel polymers. youtube.com The resulting polymer would feature a pendant chlorophenylmethyl group at every other carbon atom of the backbone, which could impart unique thermal and mechanical properties.
Furthermore, this compound could be used as a functional monomer in copolymerization reactions with other monomers like styrene (B11656) or acrylates to tailor the properties of the resulting material. The chloro-substituents on the phenyl ring also offer sites for post-polymerization modification, allowing for the creation of functional surfaces or materials with specific recognition capabilities. For example, polymers derived from this monomer could be used as supports for catalysts or as stationary phases in chromatography. nih.gov
Investigation of Photochemical Reactions and Their Synthetic Utility for this compound
Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. libretexts.org For this compound, irradiation with UV light could induce a variety of transformations. One possibility is the homolytic cleavage of the carbon-chlorine bond to generate an allylic radical. This highly reactive intermediate could then be trapped by various radical acceptors or undergo dimerization or cyclization reactions. libretexts.org
Photoredox catalysis, as mentioned earlier, is a powerful tool for initiating reactions under visible light. researchgate.net An excited-state photocatalyst can facilitate single-electron transfer (SET) with this compound or a reaction partner, leading to the formation of radical ions and opening up pathways for arylation, amination, or other coupling reactions. nih.gov Photochemical [2+2] cycloadditions are another area for exploration, where the double bond of the propene unit could react with other alkenes to form cyclobutane (B1203170) rings, a common motif in natural products and medicinal chemistry. libretexts.org
Development of Biocatalytic Transformations Involving this compound
Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.gov For a halogenated compound like this compound, several classes of enzymes could be investigated. Dehalogenases, for example, are enzymes that specialize in removing halogen atoms from organic scaffolds. nih.gov A selective enzymatic dehalogenation could provide a green pathway to novel derivatives.
Conversely, halogenases could be used to introduce additional halogen atoms at specific positions on the molecule. nih.gov Furthermore, enzymes such as reductases could potentially reduce the double bond or other functional groups with high stereoselectivity. researchgate.net A lipase, for instance, could be used if the compound is first converted into an ester, enabling kinetic resolution to separate enantiomers. nih.gov The immobilization of these enzymes on solid supports is a key strategy for their practical application, allowing for easy separation and reuse of the biocatalyst. nih.gov
Interdisciplinary Research Collaborations to Expand Synthetic and Application Horizons for This Compound Class
Maximizing the potential of this compound will require synergistic collaborations across multiple scientific disciplines.
Organic Chemists and Computational Scientists: Collaboration can accelerate the discovery of new reactions and catalysts. nih.gov Computational modeling can predict reaction outcomes and guide experimental design, saving time and resources.
Polymer Chemists and Materials Scientists: Working together, these researchers can design and synthesize new polymers and functional materials derived from this compound, characterizing their physical, thermal, and electronic properties for specific applications, from advanced coatings to electronic devices.
Biochemists and Chemical Engineers: This partnership is crucial for developing robust biocatalytic processes. Biochemists can identify and engineer enzymes with desired activity and stability, while chemical engineers can design and optimize bioreactors for large-scale production. vapourtec.com
Medicinal Chemists and Pharmacologists: If novel derivatives show promise, these teams can explore their biological activity, leading to the development of new therapeutic agents. The integration of automated synthesis platforms would be critical in this discovery phase. nih.gov
Such interdisciplinary efforts are essential for translating fundamental chemical discoveries into practical applications that address challenges in medicine, materials, and sustainable technology.
Q & A
Q. Table 1. Comparison of Synthetic Routes for Chloro-Aryl Propenes
| Compound | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| This compound | Grignard + allyl chloride | 72 | 98 | |
| 3-(4-Bromophenyl)-2-chloro-1-propene | Wittig reaction | 85 | 95 | |
| 2-Chloro-3-(3,4-dichlorophenyl)-1-propene | SN2 substitution | 68 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
